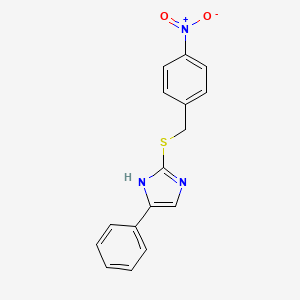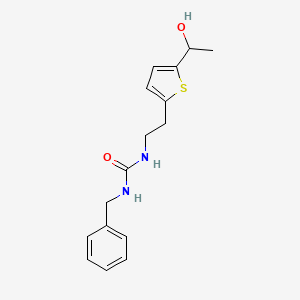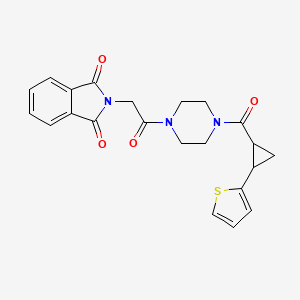
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
- Halocyclization Process : Research by Yu. L. Zborovskii et al. (2011) explored the cyclization of compounds structurally related to the chemical . They focused on the halocyclization process, which is a crucial step in the synthesis of such compounds, providing insight into their chemical behavior and potential modifications (Yu. L. Zborovskii et al., 2011).
Molecular Structures and Interactions
Crystal Structures and Antitumor Activity : Zhou et al. (2017) conducted studies on arylpiperazine derivatives, revealing their antitumor properties. These compounds, including variations of the specified chemical, were crystallized to determine their molecular structures, showing significant π-π interactions and halogen interactions between molecules (Jinhui Zhou et al., 2017).
Arylpiperazine Derivatives and Pharmacophore Analysis : The same team in 2016 analyzed the structures of similar compounds, highlighting the importance of the arylpiperazine moiety in generating pharmacological activities. These derivatives were crystallized, and their cell parameters, including bond lengths and angles, were analyzed, providing insights into how the substitution of different atoms affects their conformation and properties (Jinhui Zhou et al., 2016).
Hydrogen Bond Patterns in Arylpiperazine Structures : Karolak-Wojciechowska et al. (2010) investigated the hydrogen bond patterns in arylpiperazine structures. This research is significant for understanding the molecular interactions and stability of such compounds, which includes derivatives of the specified chemical (J. Karolak‐Wojciechowska et al., 2010).
Potential Pharmaceutical Applications
Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of phthalimide and similar compounds. They discovered that several compounds were effective in seizure models, which can be crucial for developing new medications for epilepsy and related disorders (K. Kamiński et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including derivatives similar to the specified chemical. Their study on fluorescence spectra and electron transfer can contribute to understanding the potential use of these compounds in imaging and diagnostic tools (Jiaan Gan et al., 2003).
properties
IUPAC Name |
2-[2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-19(13-25-21(28)14-4-1-2-5-15(14)22(25)29)23-7-9-24(10-8-23)20(27)17-12-16(17)18-6-3-11-30-18/h1-6,11,16-17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXQVAYZWFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

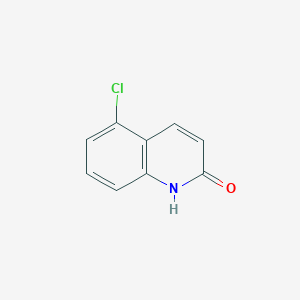
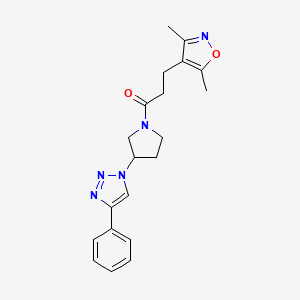
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
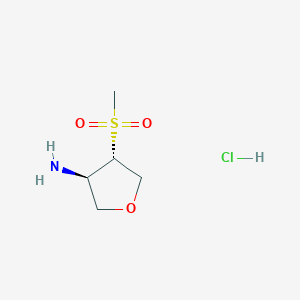
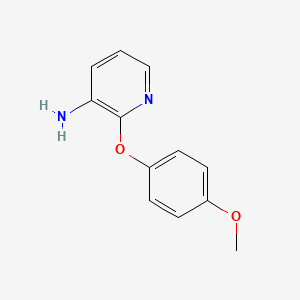
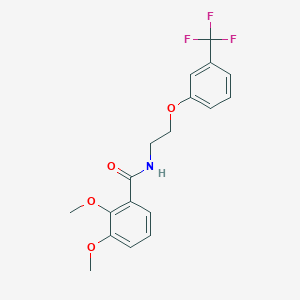
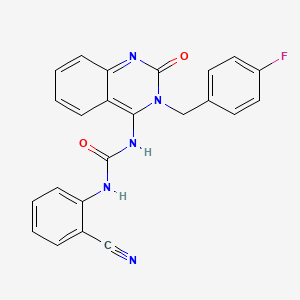
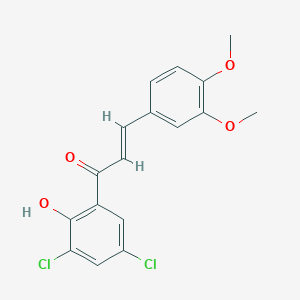
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
